Ethyl 6-bromobenzo[d]thiazole-2-carboxylate
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Overview
Description
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate typically involves the cyclization of 2-aminothiophenol with ethyl 2-bromo-3-oxopropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazoline derivatives.
Scientific Research Applications
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl 6-bromobenzo[d]thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-benzothiazolecarboxylate: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Bromo-2-mercaptobenzothiazole: Contains a thiol group instead of an ester, resulting in different chemical properties and applications.
2-Aminobenzothiazole: Contains an amino group, which significantly alters its reactivity and biological activity.
The unique combination of the bromine atom and the ester group in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromo-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPOVGXUSSWXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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